molecular formula C16H14O2 B086177 Benzyl cinnamate CAS No. 103-41-3

Benzyl cinnamate

Cat. No.: B086177
CAS No.: 103-41-3
M. Wt: 238.28 g/mol
InChI Key: NGHOLYJTSCBCGC-QXMHVHEDSA-N
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Description

Benzyl cinnamate is an organic compound that belongs to the ester class. It is formed by the esterification of benzyl alcohol and cinnamic acid. This compound is known for its pleasant aroma, often described as balsamic and slightly spicy, similar to cinnamon. This compound is widely used in the cosmetics, food, and pharmaceutical industries due to its unique properties, including its low toxicity and chemical stability .

Mechanism of Action

Target of Action

Benzyl cinnamate, a compound derived from cinnamic acid and benzyl alcohol , has been found to exhibit antimicrobial and antifungal activities . The primary targets of this compound are pathogenic fungi and bacteria . In fungi, it interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .

Mode of Action

This compound’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. In fungi, it interacts with ergosterol in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Biochemical Pathways

This compound affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by this compound can lead to a variety of downstream effects, including the inhibition of the synthesis of these compounds .

Result of Action

The result of this compound’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . It achieves this by disrupting the integrity of the fungal cell wall and membrane, leading to cell death . In bacteria, the presence of an isopropyl group enhances its antibacterial activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the pH of the environment . It is more soluble in an alkaline environment (higher than its pKa), which can influence its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Benzyl cinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during its synthesis, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound . This process typically involves the use of a catalyst, such as sulfuric acid, to accelerate the reaction .

Cellular Effects

This compound has been found to have antimicrobial activity, suggesting that it can influence cell function . It has been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that this compound directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cinnamate typically involves the esterification reaction between benzyl alcohol and cinnamic acid. During this reaction, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound. This process often uses a catalyst, such as sulfuric acid, to accelerate the reaction .

Industrial Production Methods: In industrial settings, this compound can be prepared by heating benzyl chloride and excess sodium cinnamate in water to 100–115°C or by heating sodium cinnamate with an excess of benzyl chloride in the presence of diethylamine . Another method involves using dimethyl sulfoxide as a solvent, NaOH-K2CO3 mixed aqueous solution as a catalyst, and tetrabutylammonium bromide as a phase transfer catalyst .

Chemical Reactions Analysis

Types of Reactions: Benzyl cinnamate undergoes various chemical reactions, including:

    Esterification: Formation of this compound from benzyl alcohol and cinnamic acid.

    Hydrolysis: Breaking down of this compound into benzyl alcohol and cinnamic acid in the presence of water and an acid or base catalyst.

    Oxidation: this compound can be oxidized to form benzaldehyde and cinnamic acid derivatives.

Common Reagents and Conditions:

    Esterification: Sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed:

Scientific Research Applications

Benzyl cinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzyl cinnamate can be compared with other cinnamate esters, such as:

    Methyl cinnamate: Similar in structure but differs in the alcohol component (methyl group instead of benzyl group).

    Ethyl cinnamate: Contains an ethyl group instead of a benzyl group.

    Cinnamyl cinnamate: Contains a cinnamyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific combination of benzyl alcohol and cinnamic acid, which imparts a distinctive aroma and a set of chemical properties that make it suitable for various applications in cosmetics, food, and pharmaceuticals .

Properties

CAS No.

103-41-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

benzyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11-

InChI Key

NGHOLYJTSCBCGC-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2

Appearance

Powder

boiling_point

228-230 °C @ 22 mm Hg
195.00 to 200.00 °C. @ 5.00 mm Hg

Color/Form

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID
Crystals from 95% ethanol
White crystals

density

1.109 AT 15 °C
PRISMS;  SADTLER REFERENCE NUMBER: 1520 (IR, PRISM);  430 (UV);  104 (NMR);  DENSITY: 1.109 @ 15 °C /TRANS/

flash_point

GREATER THAN 100 °C

melting_point

39 °C
MELTING POINT: 35-36 °C /TRANS/;  30 °C /CIS/
37 - 39 °C

Key on ui other cas no.

103-41-3

physical_description

Solid with a sweet odor of balsam;  Practically insoluble in water;  mp = 39 deg C;  [Merck Index]
Solid
White to pale yellow solid

Pictograms

Irritant; Environmental Hazard

shelf_life

MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID

solubility

1:8 IN 90% ALCOHOL
Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils.
insoluble in water;  soluble in oils
very soluble (in ethanol)

Synonyms

benzyl cinnamate

vapor_pressure

1 mm Hg @ 173.8 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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